(5-cyclopropyl-2-methylpyridin-3-yl)boronic acid
CAS No.: 2225174-32-1
Cat. No.: VC5538692
Molecular Formula: C9H12BNO2
Molecular Weight: 177.01
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2225174-32-1 |
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Molecular Formula | C9H12BNO2 |
Molecular Weight | 177.01 |
IUPAC Name | (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid |
Standard InChI | InChI=1S/C9H12BNO2/c1-6-9(10(12)13)4-8(5-11-6)7-2-3-7/h4-5,7,12-13H,2-3H2,1H3 |
Standard InChI Key | IHKBGRUYHWHVDG-UHFFFAOYSA-N |
SMILES | B(C1=CC(=CN=C1C)C2CC2)(O)O |
Introduction
Structural Characteristics and Nomenclature
(5-Cyclopropyl-2-methylpyridin-3-yl)boronic acid (IUPAC name: 5-cyclopropyl-2-methylpyridine-3-boronic acid) features a pyridine ring substituted with a cyclopropyl group at position 5, a methyl group at position 2, and a boronic acid (-B(OH)₂) moiety at position 3 . Its molecular formula is C₁₀H₁₂BNO₂, with a molecular weight of 193.03 g/mol. The cyclopropyl group introduces steric hindrance and electronic effects that influence reactivity, while the boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions .
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom.
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Substituents:
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2-Methyl Group: Enhances lipophilicity and modulates electronic density.
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5-Cyclopropyl Group: A strained three-membered hydrocarbon ring that stabilizes transition states in coupling reactions.
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3-Boronic Acid: A reactive handle for forming carbon-carbon bonds.
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Synthesis and Preparation
The synthesis of (5-cyclopropyl-2-methylpyridin-3-yl)boronic acid typically involves multi-step routes leveraging palladium- or copper-catalyzed cross-coupling reactions.
Boronic Acid Installation
The boronic acid group is introduced via:
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Lithiation-Borylation: Direct functionalization of pyridine derivatives using n-BuLi and trimethylborate.
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Miyaura Borylation: Palladium-catalyzed borylation of halogenated precursors (e.g., 5-cyclopropyl-2-methyl-3-bromopyridine) .
Example Synthesis Route:
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3-Bromo-5-cyclopropyl-2-methylpyridine is reacted with bis(pinacolato)diboron in the presence of PdCl₂(dppf) and KOAc in DMF at 90°C .
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The resulting pinacol ester is hydrolyzed to the boronic acid using acidic conditions .
Physical and Chemical Properties
Data for closely related analogues provide insights into its expected behavior:
The boronic acid’s acidity (pKa ~8–10) facilitates its deprotonation under basic conditions, enabling nucleophilic reactivity in cross-couplings .
Applications in Drug Discovery
Metalloproteinase Inhibition
Boronic acids are key intermediates in synthesizing hydantoin-based metalloproteinase inhibitors. A patent (US7655664B2) highlights derivatives where boronic acids serve as precursors to sulfonamide inhibitors targeting enzymes like TNF-α converting enzyme (TACE) . For example:
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Stepwise Synthesis:
Antibacterial Agents
Pyridine boronic acids are precursors to 3-alkoxy-pyrazoles, which exhibit potent antibacterial activity. A study in the Journal of Medicinal Chemistry (2015) describes analogues with MIC₅₀ values as low as 5 µM against Staphylococcus aureus . The cyclopropyl group enhances membrane permeability, while the boronic acid enables modular derivatization .
Future Directions
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